2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with the condensation of a furan-2-ylmethylamine with a suitable aldehyde and ammonium acetate to form the imidazole ring.
Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: Reaction of the imidazole derivative with a thiol compound to introduce the thioether linkage.
Final Coupling: Coupling the thioether intermediate with a pyrrolidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thioether moieties.
Reduction: Reduction reactions may target the imidazole ring or the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced derivatives of the imidazole or phenyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the imidazole and furan moieties, makes it a candidate for drug discovery. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific biological studies would be required to confirm these activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the materials science industry, this compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could bind to metal ions or participate in hydrogen bonding, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-((5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Lacks the bromine and furan groups, potentially altering its reactivity and biological activity.
2-((5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
Uniqueness
The presence of the bromine atom and the furan moiety in 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone makes it unique. These groups can significantly influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c21-16-7-5-15(6-8-16)18-12-22-20(24(18)13-17-4-3-11-26-17)27-14-19(25)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJPPULLWKGUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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